1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine
Description
Properties
CAS No. |
474304-18-2 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-8-10-5-7-18-12(4-3-6-19-15(16)17)11(10)9-14(13)21-2/h5,7-9H,3-4,6H2,1-2H3,(H4,16,17,19) |
InChI Key |
VRUYEFQLMTVERU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC |
Origin of Product |
United States |
Preparation Methods
Indanone-Based Cyclization
Starting with 5,6-dimethoxy-1-indanone, bromination at the 3-position yields 3-bromo-6,7-dimethoxyisoquinolin-1-one. This intermediate serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 3-position. For example, coupling with [1,1′-biphenyl]-3-ylboronic acid produces 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-one.
Triflate Formation and Functionalization
The 3-hydroxy derivative of 6,7-dimethoxyisoquinoline is converted to its triflate using trifluoromethanesulfonic anhydride. This reactive intermediate undergoes Suzuki coupling with arylboronic acids (e.g., 3-(t-butyl)phenylboronic acid) to install substituents critical for subsequent alkylation steps.
Installation of the Propyl Linker
The propyl chain connecting the isoquinoline core to the guanidine group is introduced via alkylation or Mitsunobu reactions.
Bromomethyl Intermediate Formation
Bromination of 3-aryl-6,7-dimethoxyisoquinolines using N-bromosuccinimide (NBS) generates 1-bromomethyl derivatives. For instance, bromination of 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline yields 1-bromomethyl-3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline.
Nucleophilic Substitution with Propanediamine
The bromomethyl intermediate reacts with 1,3-propanediamine in the presence of a base (e.g., potassium carbonate) to form the 1-(3-aminopropyl)-6,7-dimethoxyisoquinoline derivative. This step typically proceeds in anhydrous acetonitrile or dimethylformamide (DMF) at 60–80°C.
Guanidine Functionalization
The terminal amine of the propyl linker is converted to a guanidine group using protected guanidinylation reagents.
Boc-Protected Guanidine Formation
Reaction of 1-(3-aminopropyl)-6,7-dimethoxyisoquinoline with 1,3-di-tert-butoxycarbonyl-2-(trifluoromethylsulfonyl)guanidine introduces the protected guanidine moiety. This step is conducted in dichloromethane (DCM) with triethylamine as a base, yielding the N,N′-Boc-protated intermediate.
Deprotection with Trifluoroacetic Acid
Removal of the Boc groups is achieved using trifluoroacetic acid (TFA) in DCM, resulting in the free guanidine derivative. The reaction is typically quenched with cold diethyl ether to precipitate the product.
Optimization and Yield Data
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
-
1H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, isoquinoline H-5), 6.95 (s, 1H, H-8), 4.10 (t, J = 6.8 Hz, 2H, CH₂N), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- vs. O-alkylation during propyl linker installation is minimized by using bulky bases (e.g., DBU) and polar aprotic solvents.
Guanidine Stability
The free guanidine group is prone to oxidation; thus, reactions are conducted under inert atmosphere, and final products are stored as hydrochloride salts.
Alternative Routes
Reductive Amination
An alternative pathway involves reductive amination of 6,7-dimethoxyisoquinoline-1-carbaldehyde with 3-guanidinopropylamine using NaBH₃CN. However, this method yields lower regioselectivity (<45%).
Solid-Phase Synthesis
Recent patents describe immobilized isoquinoline precursors on Wang resin, enabling guanidinylation via on-bead reactions. While scalable, this approach requires specialized equipment.
Industrial-Scale Considerations
For bulk production, continuous flow systems are employed for Suzuki coupling and guanidinylation steps, reducing reaction times from 24 h to 2–3 h. Catalyst recycling (e.g., Pd nanoparticles on magnetic substrates) lowers costs .
Chemical Reactions Analysis
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine has the following chemical characteristics:
- CAS Number : 21384-05-4
- Molecular Formula : C₁₅H₂₀N₄O₂
- Molecular Weight : 288.34 g/mol
The compound features a dimethoxyisoquinoline moiety, which is known for its diverse biological activities, making it a candidate for further research into its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In particular:
- Antibacterial Activity : The compound has shown potent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, derivatives of isoquinoline conjugates have demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .
- Antifungal Activity : It also exhibits antifungal properties, outperforming traditional antifungal agents against certain fungal strains .
Antitumor Activity
In vivo studies have indicated that this compound possesses antitumor properties . It has been evaluated in xenograft models where it demonstrated significant inhibition of tumor growth compared to control groups. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cellular pathways related to cancer progression .
Case Studies
Several case studies have documented the applications of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine involves its interaction with molecular targets such as enzymes and receptors . The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity . The compound may also interact with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Structural Analogs with Isoquinoline Derivatives
Compounds sharing the 6,7-dimethoxyisoquinoline core but differing in substituents include:
- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Features a carboxamide group and phenyl substitution.
- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): Contains an acetyl group instead of guanidine, reducing hydrogen-bonding capacity. The phenyl substituent may enhance lipophilicity, affecting membrane permeability .
Key Insight : The target compound’s guanidine group distinguishes it from these analogs, likely improving solubility and target engagement compared to carboxamide or acetyl derivatives.
Guanidine-Containing Compounds with Propyl Linkers
Several compounds feature a propyl chain connecting a guanidine group to an aromatic system:
- 1-(3-(4-Chlorophenoxy)propyl)guanidine: Has a chlorophenoxy group instead of isoquinoline. Its lower molecular weight (227.69 vs. 282.32) may improve diffusion rates .
- 1-(3-((3R,6S,9aS)-3-(2-guanidinoethyl)-8-(naphthalen-2-yl)ethyl)-4,7-dioxohexahydro-2H,6H-pyrazino[2,1-b][1,3]thiazin-6-yl)propyl)guanidine (6b): A bicyclic peptidomimetic with dual guanidine groups. The complex structure (MW 588.73) may limit bioavailability compared to the simpler target compound .
Key Insight: The propyl linker is a common feature for spacing functional groups, but the target compound’s isoquinoline core provides a planar aromatic system absent in these analogs, which could influence binding specificity.
Compounds with Alternative Aromatic Systems
- Tx 11 (1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine): Incorporates a thioxanthenone ring, which is bulkier and more lipophilic than isoquinoline.
Key Insight : The target compound’s dimethoxy groups offer electron-donating effects, contrasting with Tx 11’s electron-withdrawing chlorine atoms, which may alter electronic interactions with targets.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Feasibility : Guanidine-containing compounds like 6b and Tx 11 are synthesized via multistep routes with high purity (>97%), suggesting that the target compound could be similarly accessible .
- Bioactivity Clues : Guanidinylated chitosan derivatives exhibit antimicrobial activity due to guanidine’s resemblance to arginine in antimicrobial peptides . The target compound’s guanidine group may share this mechanism.
- Structure-Activity Relationships: The 6,7-dimethoxy group on isoquinoline likely enhances π-stacking, while the propyl linker optimizes spacing for target engagement. Chlorine or phenyl substituents in analogs increase lipophilicity but may reduce solubility .
Biological Activity
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and possibly anticancer applications. This article reviews the existing literature on its biological activity, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is categorized under organoheterocyclic compounds, specifically tetrahydroisoquinolines. Its IUPAC name is 2-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propyl]guanidine. The molecular structure features a guanidine group attached to a propyl chain that connects to a dimethoxy-substituted isoquinoline ring.
| Property | Value |
|---|---|
| Molecular Weight | 284.37 g/mol |
| SMILES | COC1=C(C=C2C(NCCC2=C1)CCCN=C(N)N)OC |
| InChI | InChI=1S/C15H24N4O2/c1-20-13-8-10... |
Antimicrobial Properties
Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antibacterial activity. A study highlighted that certain guanidino derivatives showed effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecalis . The presence of a basic substituent at the 1-position was correlated with increased antibacterial activity, suggesting that the protonated form under physiological conditions enhances efficacy.
Case Study: Antibacterial Activity
In a comparative study of various isoquinoline derivatives:
- Compound 10a (related to this compound) demonstrated activity against both sensitive and resistant strains.
- Compounds with less basic substituents showed diminished activity, reinforcing the importance of the guanidine moiety .
Anticancer Potential
The guanidine-containing compounds have also been studied for their anticancer properties. A recent evaluation of novel guanidino sugars indicated some derivatives exhibited moderate antiproliferative effects against cancer cell lines such as K562 and MCF-7 . The structure of these compounds suggests potential for further development as anticancer agents.
Table: Antiproliferative Activity of Guanidino Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Guanidinomethyltriazole derivative | K562 | 47.5 |
| Guanidinomethyltriazole derivative | MCF-7 | 41.68 |
| 3-O-dodecyl guanidine | K562 | 31.02 |
| 3-O-dodecyl guanidine | MCF-7 | 26.89 |
The antimicrobial mechanisms of guanidine-containing compounds are believed to involve disruption of bacterial cell membranes and interference with essential cellular processes. Specifically, these compounds may target lipoteichoic acid in Gram-positive bacteria, leading to increased membrane permeability and cell lysis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The guanidine moiety is crucial for biological activity; modifications can significantly alter potency.
- Dimethoxy substitutions on the isoquinoline ring enhance solubility and bioavailability.
Research has shown that the basicity of the guanidine group correlates with increased antibacterial potency, emphasizing the role of protonation in enhancing interactions with bacterial targets .
Q & A
Q. Basic
- Enzyme inhibition assays : Measure IC against target enzymes (e.g., kinases).
- Cell viability assays : Use MTT or resazurin to assess cytotoxicity.
- Receptor binding assays : Employ -labeled ligands for affinity quantification .
How can computational modeling predict interactions between this compound and target receptors?
Advanced
Molecular dynamics (MD) simulations and density functional theory (DFT) analyze binding modes. For example, docking studies on bis-guanidine ligands reveal hydrogen bonding with catalytic residues (e.g., Asp/Glu in metalloenzymes), while MD simulations assess stability of ligand-receptor complexes .
What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Advanced
Scaling multi-step syntheses risks racemization at chiral centers (e.g., during reductive amination). Mitigation strategies:
- Use enantiomerically pure starting materials.
- Optimize reaction conditions (e.g., low temperature for LiAlH-mediated reductions).
- Monitor stereochemistry via chiral HPLC .
How should researchers handle and store this compound to ensure stability?
Basic
Store in airtight containers under inert gas (N) at −20°C. Avoid exposure to moisture, light, and oxidizing agents. For handling, use PPE (gloves, goggles) and work in a fume hood to prevent inhalation .
What methodologies assess pharmacokinetic properties like bioavailability?
Q. Advanced
- Plasma stability assays : Incubate compound with plasma (37°C) and quantify degradation via LC-MS.
- Caco-2 permeability assays : Predict intestinal absorption.
- Microsomal incubation : Identify metabolic pathways (e.g., CYP450-mediated oxidation) .
How do structural modifications (e.g., methoxy position) on the isoquinoline moiety affect activity?
Advanced
Methoxy groups at C6/C7 enhance lipophilicity and π-stacking with aromatic receptor residues. Removing methoxy groups reduces binding affinity by ~50% in related quinazoline derivatives. Positional isomers (e.g., 5,8-dimethoxy) may alter selectivity for receptor subtypes .
Notes
- References : Ensure citations align with methodological rigor and peer-reviewed sources.
- Data Contradictions : Highlighted in Q4 and Q10 require cross-validation with structural analogs.
- Advanced Questions : Focus on mechanistic insights, experimental troubleshooting, and predictive modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
